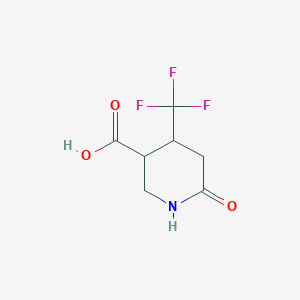

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWWQHCGXDZKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of a piperidine derivative with trifluoromethyl iodide in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

cis-4-(Trifluoromethyl)piperidine-3-carboxylic Acid

- Structure : Lacks the 6-oxo group but retains the trifluoromethyl and carboxylic acid groups (positions 4 and 3, respectively).

- Synthesis : Produced via hydrogenation of 4-(trifluoromethyl)nicotinic acid using Pd/C under high-pressure H₂ (1305 psi, 80°C), yielding 100% crude product .

- Lower molecular weight (198.1 g/mol) compared to the target compound (227.14 g/mol) .

1-Boc-5-(Trifluoromethyl)piperidine-3-carboxylic Acid

1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

- Structure : Contains a pyrimidine ring substituted with trifluoromethyl and pyrazole groups, linked to a piperidine-4-carboxylic acid core.

- Physicochemical Properties: Molecular weight: 369.35 g/mol (vs. 227.14 g/mol for the target compound).

3-Piperidinecarboxylic Acid

- Structure : Simplest analog, lacking both the 6-oxo and trifluoromethyl groups.

- Applications : Used as a building block in peptide synthesis and prodrug design (e.g., nipecotic acid derivatives for GABA modulation) .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid | C₇H₈F₃NO₃ | 227.14 | 6-oxo, 4-CF₃, 3-COOH |

| cis-4-(Trifluoromethyl)piperidine-3-carboxylic acid | C₇H₁₀F₃NO₂ | 198.1 | 4-CF₃, 3-COOH |

| 1-Boc-5-(trifluoromethyl)piperidine-3-carboxylic acid | C₁₂H₁₈F₃NO₄ | 297.25 | 1-Boc, 5-CF₃, 3-COOH |

| 3-Piperidinecarboxylic acid | C₆H₁₁NO₂ | 143.17 | 3-COOH |

Biological Activity

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid, with the CAS number 1521399-36-9, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and an oxo group, imparts distinct chemical properties that contribute to its biological activity.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the oxo group can participate in hydrogen bonding interactions. These features allow for increased binding affinity to various biological targets, including enzymes and receptors. The mechanism of action typically involves modulation of enzyme activity or receptor binding, which can lead to significant biological effects.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Potential Therapeutic Applications : The unique properties of this compound suggest its use in developing new therapeutics, particularly in areas such as cancer treatment and metabolic disease management. Its ability to interact with molecular targets effectively positions it as a valuable lead compound in drug discovery.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes | |

| Antimicrobial Activity | Exhibits antimicrobial properties | |

| Therapeutic Potential | Promising for drug development |

Case Studies

- Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic processes. These studies typically involve kinetic assays to determine IC50 values and mechanisms of inhibition.

- Antimicrobial Testing : Various strains of bacteria and fungi have been tested against this compound to evaluate its antimicrobial efficacy. Results indicate varying degrees of inhibition, suggesting potential applications in treating infections.

- Therapeutic Applications in Cancer : Research is ongoing to explore the compound's potential as an anticancer agent. Initial findings suggest that it may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy against different cancer types.

Q & A

Q. How can the synthesis of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid be optimized under laboratory conditions?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, pH, and solvent selection. For example, in analogous trifluoromethylpyridine syntheses, pH adjustments (2–10) during intermediate isolation improve yields by minimizing side reactions. Solvent extraction (ethyl acetate, dichloromethane) followed by recrystallization or distillation is recommended for purification . Intermediate characterization via thin-layer chromatography (TLC) and NMR ensures reaction progression. Adjusting stoichiometry of trifluoromethyl-containing precursors (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride derivatives) may enhance regioselectivity .

Q. What characterization techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the piperidine ring, trifluoromethyl group, and carboxylic acid moiety. For example, the trifluoromethyl group exhibits distinct F NMR signals near -60 to -70 ppm.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 297.23 g/mol as in analogous compounds) and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane separates polar impurities.

- Acid-Base Extraction: Adjust pH to 3–4 (using HCl) to precipitate the carboxylic acid, followed by filtration .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be systematically analyzed?

Methodological Answer:

- Kinetic Monitoring: Use in situ NMR or HPLC to track intermediate stability. For example, trifluoromethyl groups may hydrolyze under acidic conditions, forming undesired ketones.

- Computational Studies: Density Functional Theory (DFT) calculates transition-state energies to identify pathways favoring byproducts (e.g., ring-opening reactions).

- Isolation and Characterization: Purify byproducts via preparative HPLC and analyze via X-ray crystallography or 2D NMR to assign structures .

Q. How should bioactivity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with active-site flexibility to accommodate the trifluoromethyl group (e.g., proteases or kinases).

- Biochemical Assays: Use fluorescence-based or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases).

- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding modes, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the trifluoromethyl group .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance [SPR] alongside enzyme kinetics).

- Structural Analogs: Synthesize derivatives (e.g., methyl ester or amide variants) to isolate the impact of the carboxylic acid group.

- Meta-Analysis: Compare data with structurally related compounds (e.g., 4-phenylpiperidine-3-carboxylic acids) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.